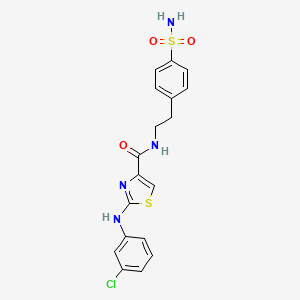
2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide is a chemical compound that belongs to the class of sulfonamide drugs. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
A foundational aspect of research involving "2-((3-chlorophenyl)amino)-N-(4-sulfamoylphenethyl)thiazole-4-carboxamide" is its synthesis and the exploration of its chemical properties. The compound's structure allows for the investigation of new synthetic pathways and the development of novel derivatives. For instance, thiazole and thiadiazole derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential for further chemical modification of this compound (Kaya et al., 2016). Moreover, the exploration of thiazole's chemical properties, such as its reactivity in different conditions, offers insights into its potential applications in chemical synthesis and drug development.
Biological Activities
Research has also focused on the biological activities associated with "this compound" and its derivatives. Studies have identified various biological activities, including antimicrobial, antiviral, and anticancer properties. For example, derivatives of thiazole have shown moderate antimicrobial activity, offering a potential avenue for the development of new antimicrobial agents (Gaffer et al., 2016). Similarly, thiazole derivatives have exhibited antiviral activities, suggesting their potential in antiviral drug development (Chen et al., 2010). The anticancer activities of certain thiazole derivatives have also been explored, with some compounds showing promising results against various cancer cell lines, indicating the compound's relevance in cancer research (Yılmaz et al., 2015).
Material Science Applications
In addition to its chemical and biological applications, "this compound" has potential applications in material science. For instance, its derivatives have been used in the development of novel dyeing agents for polyester fabrics, demonstrating its utility in the textile industry. These dyes not only provide desired coloration but also exhibit antimicrobial properties, adding functional value to the textiles (Khalifa et al., 2015).
Propiedades
IUPAC Name |
2-(3-chloroanilino)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c19-13-2-1-3-14(10-13)22-18-23-16(11-27-18)17(24)21-9-8-12-4-6-15(7-5-12)28(20,25)26/h1-7,10-11H,8-9H2,(H,21,24)(H,22,23)(H2,20,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXKFQNZYFZOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

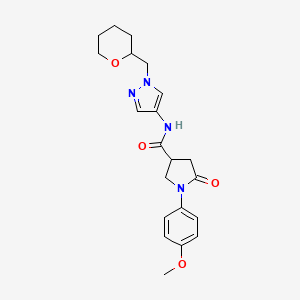
![7-(4-Ethoxybenzoyl)-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2357984.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2357985.png)
![N-[(2R)-1-Methoxypropan-2-yl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2357988.png)
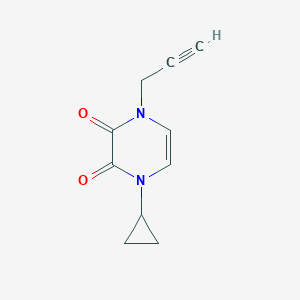
![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2357990.png)
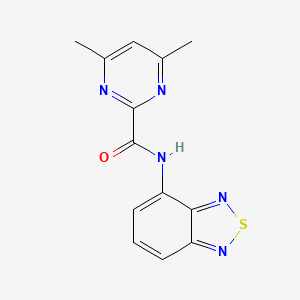
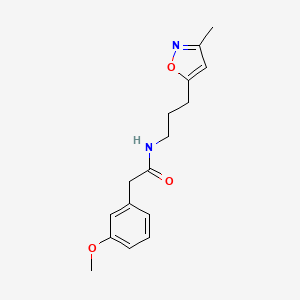
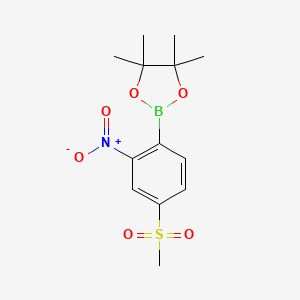
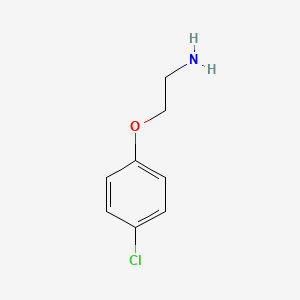
![2-[4-(4-Fluorophenyl)piperazino]-2-methylpropanamide](/img/structure/B2357998.png)
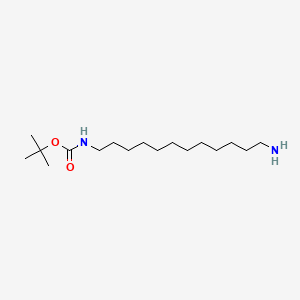
![Ethyl 2-[2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2358002.png)
![N-[(2-methoxyphenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2358005.png)